

Preliminary Studies on GDC-0810: A Technical Guide

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Compound of Interest		
Compound Name:	UH-AH 37	
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This document provides an in-depth overview of the preclinical data available for GDC-0810 (also known as Brilanestrant), a non-steroidal, orally bioavailable Selective Estrogen Receptor Degrader (SERD). GDC-0810 was developed as a therapeutic agent for estrogen receptor-positive (ER+) breast cancer. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Introduction and Mechanism of Action

GDC-0810 is a potent antagonist of Estrogen Receptor Alpha (ER α) and Estrogen Receptor Beta (ER β).[1] Its primary mechanism of action involves binding to ER α , which induces a distinct conformational change in the receptor.[2][3][4] This altered conformation marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome.[1][2][3] By promoting the degradation of ER α , GDC-0810 effectively reduces the total cellular levels of the receptor, thereby inhibiting both estrogen-dependent and ligand-independent ER signaling pathways that are crucial for the proliferation of ER+ breast cancer cells.[4][5][6] Preclinical studies have demonstrated its efficacy in various models, including those resistant to tamoxifen and those harboring common ESR1 mutations.[2][3][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and cellular assays, providing insights into the potency and selectivity of GDC-0810.



Table 1: In Vitro Binding and Activity

Target/Assay	Species/Syste m	Value	Unit	Reference
ERα Binding Affinity (IC50)	Human, Cell- free	6.1	nM	[1][8]
ERβ Binding Affinity (IC50)	Human, Cell-free	8.8	nM	[1]
ERα Degradation (EC ₅₀)	Human, MCF-7 cells	0.7	nM	[1][8][9]
ER Antagonism (3xERE) (IC50)	Human, MCF-7 cells	2.0	nM	[8][9]

| MCF-7 Cell Viability (IC50) | Human, MCF-7 cells | 2.5 | nM |[1][8][9] |

Table 2: Activity Against Mutant Estrogen Receptors

Target/Assay	Species/Syste m	Value	Unit	Reference
ERα Y537S Binding (IC₅o)	Human, Cell- free	5.5	nM	[1]

| ER α D538G Binding (IC50) | Human, Cell-free | 5.4 | nM |[1] |

Table 3: Selectivity Profile (Cytochrome P450 Inhibition)



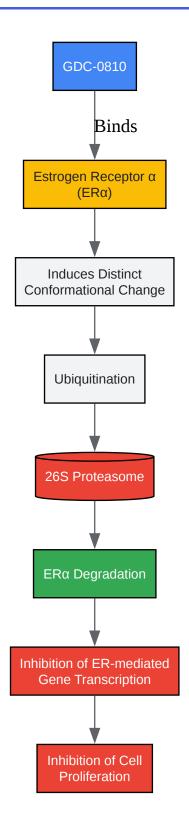
Target	Species/Syste m	Value	Unit	Reference
CYP1A2 Inhibition (IC ₅₀)	Human	>20	μМ	[1]
CYP2D6 Inhibition (IC50)	Human	>20	μМ	[1]
CYP3A4 Inhibition (IC50)	Human	>20	μМ	[1]
CYP2C9 Inhibition (IC50)	Human	2.2	μМ	[1]
CYP2C19 Inhibition (IC50)	Human	3.3	μМ	[1]

| CYP2C8 Inhibition (IC50) | Human | <0.1 | μ M |[1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of GDC-0810 and a typical experimental workflow used to validate its activity.





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Figure 1. GDC-0810 Mechanism of Action.





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Figure 2. Western Blot Workflow for ER α Degradation.

Key Experimental Protocols

Detailed methodologies for the core assays used to characterize GDC-0810 are provided below.

This protocol is used to qualitatively and quantitatively assess the degradation of ER α protein in response to compound treatment.

- Cell Culture: Plate MCF-7 breast cancer cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.
- Compound Treatment: Treat the cells with GDC-0810 at various concentrations (e.g., 100 nM) for specified time points (e.g., 2, 4, 6 hours).[2] A vehicle control (e.g., DMSO) must be included.
- Proteasome Inhibition (Control): For mechanism validation, pre-treat a set of cells with a 26S proteasome inhibitor, such as MG132 (e.g., 10 μM), for 1-2 hours before adding GDC-0810.
 [2][3]
- Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Normalize protein amounts for all samples and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

Foundational & Exploratory





• Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
- Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

This assay measures the effect of GDC-0810 on the viability and proliferation of ER+ breast cancer cells.

- Cell Seeding: Seed MCF-7 cells in 96-well or 384-well plates at a predetermined density
 (e.g., 640 cells/well in a 384-well plate) in phenol red-free RPMI medium supplemented with
 charcoal-stripped fetal bovine serum.[8] Allow cells to adhere overnight.
- Compound Preparation: Prepare a serial dilution series of GDC-0810 in the appropriate cell culture medium. A typical range would be from 10 μM down to picomolar concentrations.
- Treatment: Add the diluted compound to the cells. Include vehicle-only wells as a negative control and a positive control (e.g., fulvestrant) if applicable.
- Incubation: Incubate the plates for an extended period, typically 5 to 7 days, to allow for effects on proliferation to become apparent.[8]
- Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which
 measures ATP levels as an indicator of metabolically active cells.
- Data Analysis: Record the luminescence signal from each well. Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to calculate the



IC50 value.

This protocol evaluates the anti-tumor efficacy of GDC-0810 in a living organism.

- Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).
- Hormone Supplementation: For ER+ models like MCF-7, supplement the animals with a slow-release 17β-estradiol pellet to support tumor growth.[7]
- Tumor Implantation: Implant MCF-7 cells (either tamoxifen-sensitive or tamoxifen-resistant variants) subcutaneously into the flank of each mouse.
- Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a specified average volume (e.g., 150-200 mm³), randomize the animals into treatment and control groups.[8]
- Dosing: Administer GDC-0810 orally (p.o.) at various dose levels (e.g., 1-100 mg/kg/day).[8]
 The control group receives the vehicle solution. Treatment is typically continued for several weeks.
- Efficacy Monitoring: Measure tumor volume and body weight two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Endpoint and Analysis: The study may be concluded when tumors in the control group reach a predetermined size, or after a fixed duration. At the endpoint, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for ERα levels). Compare the tumor growth inhibition between the treated and control groups to determine efficacy.

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